molecular formula C8H15BrO2S B13493631 1-(Bromomethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane

1-(Bromomethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane

Cat. No.: B13493631
M. Wt: 255.17 g/mol
InChI Key: IDZYBICUCHRVQF-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane is a sophisticated chemical intermediate designed for advanced medicinal chemistry and drug discovery applications. Its molecular architecture, featuring both a reactive bromomethyl group and a polar methylsulfonyl moiety on a cyclopropane scaffold, makes it a valuable building block for the synthesis of complex target molecules. The cyclopropane ring is a prominent structural feature in modern drug design, prized for its ability to confer conformational restraint, modulate metabolic stability, and improve potency and selectivity when integrated into pharmacologically active compounds . This reagent is particularly useful in the structure-activity relationship (SAR) exploration of enzyme inhibitors. Research has demonstrated that incorporating cyclopropane-1,1-dicarboxamide moieties can lead to highly potent, dual-purpose inhibitors targeting key tyrosine kinases such as c-Met and VEGFR-2, which are implicated in oncogenic signaling pathways controlling cell proliferation, invasion, and angiogenesis . Furthermore, the cyclopropane ring can be strategically employed to access new chemical space within enzyme active sites. Structure-guided design has utilized this moiety to create potent, broad-spectrum inhibitors of coronavirus 3C-like proteases (3CLpro), with the cyclopropyl group optimizing hydrophobic and hydrogen-bonding interactions in the enzyme's S4 subsite . The bromomethyl group serves as an excellent handle for further functionalization through various cross-coupling and nucleophilic substitution reactions, while the methylsulfonyl group can influence the molecule's physicochemical properties and serve as a hydrogen bond acceptor. This combination makes the compound a versatile precursor for developing potential therapeutic agents targeting infectious diseases and oncology.

Properties

Molecular Formula

C8H15BrO2S

Molecular Weight

255.17 g/mol

IUPAC Name

1-(bromomethyl)-1-(3-methylsulfonylpropyl)cyclopropane

InChI

InChI=1S/C8H15BrO2S/c1-12(10,11)6-2-3-8(7-9)4-5-8/h2-7H2,1H3

InChI Key

IDZYBICUCHRVQF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)CCCC1(CC1)CBr

Origin of Product

United States

Biological Activity

1-(Bromomethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane is a cyclopropane derivative notable for its unique structure, which includes a bromomethyl group and a methylsulfonyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(Bromomethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane can be represented as follows:

  • Molecular Formula : C₇H₁₃BrO₂S
  • Molecular Weight : 227.15 g/mol
  • CAS Number : Not specified in the sources.

The compound features a cyclopropane ring, which is characterized by its three-membered carbon structure known for high strain and reactivity. The presence of the bromomethyl group enhances its electrophilic character, while the methylsulfonyl group may contribute to its solubility and reactivity in biological systems.

Biological Activity Overview

Research has indicated that compounds with similar structural features exhibit a range of biological activities. The following sections detail specific activities associated with 1-(Bromomethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane.

Anticancer Activity

Studies have shown that cyclopropane derivatives can possess significant anticancer properties. For instance, derivatives similar to 1-(Bromomethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane have been evaluated against various human cancer cell lines.

  • Case Study : A study evaluated the cytotoxic effects of cyclopropane derivatives on five human tumor cell lines (RKO, A-549, MCF-7, PC-3, and HeLa). The most potent compounds exhibited IC₅₀ values ranging from 49.79 µM to 113.70 µM against these cell lines .
CompoundCell LineIC₅₀ (µM)
Compound ARKO60.70
Compound BPC-349.79
Compound CHeLa78.72

The observed cytotoxicity suggests that modifications to the cyclopropane structure can enhance anticancer activity.

Antimicrobial Activity

Compounds with similar functional groups have also shown antimicrobial properties. Preliminary studies on 1-(Bromomethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane indicate potential interactions with microbial targets.

  • Research Findings : Interaction studies suggest that this compound may exhibit binding affinity against certain bacterial strains, although specific data on its antimicrobial efficacy remains limited.

The mechanism by which 1-(Bromomethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane exerts its biological effects is likely multifaceted:

  • Electrophilic Reactivity : The bromomethyl group can participate in nucleophilic substitutions or additions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules.
  • Sulfonyl Group Influence : The methylsulfonyl group may enhance solubility and facilitate interactions with enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
1-(Bromomethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane C₈H₁₅BrO₂S* Bromomethyl, 3-(methylsulfonyl)propyl ~259.1 (estimated) High polarity; potential medicinal chemistry applications
1-(Bromomethyl)-1-(3-methoxypropyl)cyclopropane C₈H₁₅BrO Bromomethyl, 3-methoxypropyl 207.11 Lower polarity; synthetic intermediate
1-Methyl-1-bromomethyl cyclopropane C₅H₉Br Bromomethyl, methyl 149.03 High reactivity in alkylation reactions
1-(3-Bromophenyl)-N,N-diethylcarboxamide C₁₄H₁₆BrNO 3-Bromophenyl, diethylamide 294.19 Crystalline solid; pharmacological studies

*Estimated based on substitution patterns.

  • Functional Group Impact: Methylsulfonyl vs. This may enhance solubility in polar solvents or binding affinity in biological systems. Bromomethyl Reactivity: All bromomethyl-containing cyclopropanes exhibit reactivity suitable for cross-coupling or substitution reactions. However, steric hindrance from the 3-(methylsulfonyl)propyl group may slow reaction kinetics relative to simpler analogs like 1-methyl-1-bromomethyl cyclopropane .

Preparation Methods

Bromination of Cyclopropylmethanol Derivatives

The primary step in synthesizing bromomethylcyclopropane derivatives involves the bromination of cyclopropylmethanol or its substituted analogs. The introduction of the bromomethyl group is typically achieved by converting the hydroxymethyl group to a bromomethyl group.

  • Reagents: Triphenylphosphite or triphenylphosphine combined with bromine are commonly used reagents for this transformation.
  • Solvents: Highly polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are preferred due to their ability to dissolve reagents and stabilize intermediates.
  • Temperature Control: Maintaining low temperatures (below 0°C, often between -10°C and -5°C) is critical to minimizing side reactions such as ring opening or formation of bromoalkenes.
  • Process:
    • Solubilize triphenylphosphite in the polar aprotic solvent.
    • Add bromine slowly at temperatures below 15°C.
    • After bromine reacts with the phosphite, cool the mixture below 0°C.
    • Add cyclopropylmethanol or substituted cyclopropylmethanol (bearing the 3-(methylsulfonyl)propyl group).
    • Isolate the bromomethylcyclopropane derivative by distillation or extraction.

This method is documented to provide high purity products (>97%) with yields around 77.5% for simpler bromomethylcyclopropane derivatives.

Incorporation of the 3-(Methylsulfonyl)propyl Side Chain

The 3-(methylsulfonyl)propyl substituent can be introduced before or after the bromination step depending on the synthetic strategy:

  • Pre-bromination functionalization: Starting from cyclopropylmethanol substituted with a 3-(methylsulfonyl)propyl group, the bromination proceeds as above.
  • Post-bromination modification: The bromomethylcyclopropane intermediate can undergo nucleophilic substitution or coupling reactions to install the methylsulfonylpropyl group.

The literature suggests that pre-functionalization is preferred to avoid complications from the reactive bromomethyl group during sulfonylation steps.

Detailed Reaction Conditions and Parameters

Step Reagents/Conditions Notes
1. Solubilization Triphenylphosphite (0.9 to 2 equivalents) in DMF, DMSO, or sulfolane (4-8 volumes) High polarity solvents enhance solubility and reaction rate
2. Bromine Addition Bromine (1 to 1.3 equivalents) added at <15°C Slow addition to control exotherm
3. Temperature Reduction Cool reaction mixture to <0°C (preferably -10 to -5°C) Limits side reactions and ring opening
4. Addition of Substituted Cyclopropylmethanol 1 equivalent of cyclopropylmethanol or substituted analog Temperature maintained below 0°C
5. Workup Return to room temperature and distill to isolate product Yields ~77-80%, purity >97%

Research Findings and Comparative Analysis

  • Triarylphosphite vs Triphenylphosphine: Use of triarylphosphite (e.g., triphenylphosphite) instead of triphenylphosphine significantly improves solubility and productivity due to higher polarity and better solvation in polar aprotic solvents.
  • Side Reactions: The main side reaction involves ring opening of the cyclopropane ring promoted by exothermic conditions. Strict temperature control and dilution are essential to minimize this.
  • Purity and Yield: The optimized methods yield bromomethylcyclopropane derivatives with purity exceeding 97% and yields around 77.5% under industrially scalable conditions.
  • Solvent Choice: DMF is preferred for its balance of polarity and ease of removal; sulfolane and DMSO are alternatives depending on scale and equipment.

Summary Table of Preparation Methods

Method Aspect Details Advantages Limitations
Brominating Agent Triphenylphosphite + Bromine High selectivity, improved solubility Requires low temperature control
Solvent DMF, DMSO, Sulfolane Enhances reagent solubility and reaction High boiling points may complicate distillation
Temperature < 0°C (preferably -10 to -5°C) Minimizes ring opening and side reactions Cooling required, energy intensive
Starting Material Cyclopropylmethanol or substituted analog Readily available, functional group tolerant Substituted analogs may require additional synthesis
Yield and Purity ~77.5% yield, >97% purity Suitable for industrial scale Side-product formation possible

Q & A

Q. What are the optimal synthetic routes for 1-(Bromomethyl)-1-(3-(methylsulfonyl)propyl)cyclopropane, and how do reaction conditions influence yield?

The synthesis of this compound typically involves multi-step modifications of cyclopropane derivatives. A common approach includes:

  • Cyclopropane ring formation : Diazomethane reactions with bromoalkenes, as demonstrated in analogous cyclopropane syntheses (e.g., via [3-bromo-2-methylpropene and diazomethane reactions] ).
  • Functional group introduction : Sequential bromination and sulfonylation steps. For example, bromination at the methyl position followed by sulfonyl group incorporation via oxidation or substitution reactions .
  • Critical parameters : Temperature control (e.g., low temperatures for diazomethane stability), solvent selection (polar aprotic solvents for sulfonylation), and catalyst use (e.g., Lewis acids for cyclopropane stabilization). Yields are highly sensitive to stoichiometric ratios and purification methods .

Q. How do the bromomethyl and methylsulfonyl functional groups influence the compound’s reactivity and applications?

  • Bromomethyl group : Enhances electrophilicity, enabling nucleophilic substitution (e.g., with amines or thiols) to generate derivatives. This group is critical for cross-coupling reactions in pharmaceutical intermediate synthesis .
  • Methylsulfonyl group : Increases polarity and stability, improving solubility in polar solvents. It also participates in hydrogen bonding, which is relevant for biological target interactions (e.g., enzyme inhibition studies) .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR to confirm cyclopropane ring integrity and substituent positions.
  • MS (Mass Spectrometry) : High-resolution MS for molecular weight validation (e.g., expected ~295 g/mol for C9_9H14_{14}BrO2_2S).
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–260 nm) to assess purity, especially for intermediates in multi-step syntheses .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity with nucleophiles under varying conditions?

The bromomethyl group undergoes SN_N2 reactions with primary amines (k ≈ 1.2×103^{-3} s1^{-1} in aprotic solvents), while the methylsulfonyl group stabilizes transition states via electron-withdrawing effects. Steric hindrance from the cyclopropane ring slows reactions with bulky nucleophiles (e.g., secondary amines). Solvent polarity significantly impacts reaction rates: DMSO accelerates sulfonamide formation, while THF favors bromide displacement .

Q. How does the compound’s stability vary under thermal, oxidative, or photolytic conditions?

  • Thermal stability : Decomposes above 150°C, releasing bromine radicals (detected via TGA-MS).
  • Oxidative stability : Susceptible to sulfoxide formation under strong oxidants (e.g., H2_2O2_2), confirmed by IR spectroscopy (S=O stretch at 1050 cm1^{-1}).
  • Photolytic stability : UV exposure (λ < 300 nm) induces cyclopropane ring opening, forming allylic bromides. Store in amber vials at –20°C to minimize degradation .

Q. What computational modeling approaches predict the compound’s interaction with biological targets?

  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal preferential binding to cysteine residues via the bromomethyl group, suggesting potential as a covalent inhibitor.
  • DFT calculations : Predict electrophilicity (Mulliken charges: Br = +0.35 e) and frontier orbital energies (HOMO-LUMO gap ≈ 5.2 eV), correlating with experimental reactivity trends .

Q. How can contradictory data on reaction yields or byproducts be resolved in multi-step syntheses?

  • Case study : Discrepancies in sulfonylation yields (40–70%) may arise from residual moisture. Implement strict anhydrous conditions (e.g., molecular sieves) and monitor via Karl Fischer titration.
  • Byproduct analysis : Use LC-MS to identify dimers (e.g., disulfide bridges from thiol intermediates) and optimize quenching steps (e.g., acetic acid addition) .

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